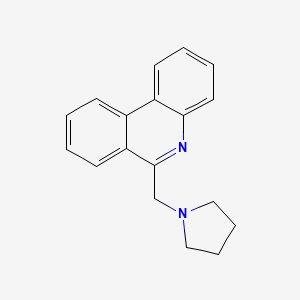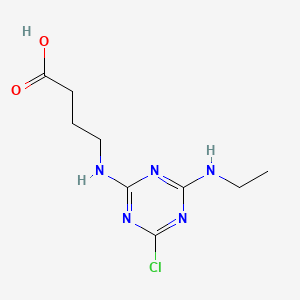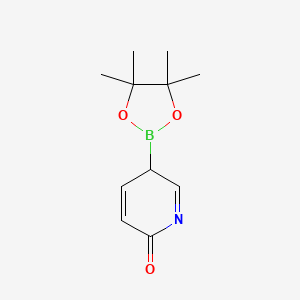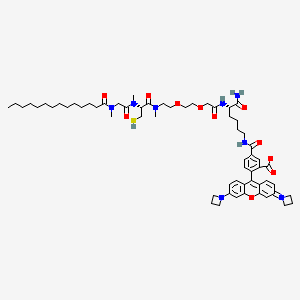
SARS-CoV-2-IN-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-82 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19, the disease caused by SARS-CoV-2. The compound’s unique properties and mechanisms of action make it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-82 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process to a larger scale. This involves optimizing the reaction conditions to ensure consistency and efficiency in production. The use of continuous flow reactors and automated systems can help achieve this, allowing for the large-scale production of the compound while maintaining its quality and purity.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-82 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, including specific temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the compound with modified functional groups, which may exhibit different biological activities and therapeutic potentials.
Scientific Research Applications
SARS-CoV-2-IN-82 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand its chemical properties, reactivity, and potential modifications to enhance its activity.
Biology: Researchers investigate the compound’s effects on biological systems, including its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: The compound’s unique properties make it a valuable candidate for developing new antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-82 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle, reducing the viral load in infected individuals and potentially alleviating the symptoms of COVID-19. The molecular pathways involved in this process include the inhibition of viral enzymes and interference with viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to SARS-CoV-2-IN-82 in terms of their structure and mechanism of action. These include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase, preventing viral replication.
Favipiravir: A nucleoside analog that interferes with viral RNA synthesis.
Molnupiravir: Another nucleoside analog that induces lethal mutagenesis in the viral genome.
Uniqueness
This compound stands out due to its unique chemical structure and specific interactions with viral proteins. Unlike other compounds, it may offer a different binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects. Its distinct mechanism of action also provides an alternative approach to combating SARS-CoV-2, making it a valuable addition to the arsenal of antiviral agents.
Properties
Molecular Formula |
C18H18N2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)phenanthridine |
InChI |
InChI=1S/C18H18N2/c1-2-9-16-14(7-1)15-8-3-4-10-17(15)19-18(16)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |
InChI Key |
JICOMUMICKFCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)

![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)



